

Application Note: Quantification of Ethylhexyl Triazone in Sunscreen Formulations using HPLC-UV

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Compound of Interest

Compound Name: *Ethylhexyl triazone*

Cat. No.: *B125852*

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Abstract

This application note details a robust and reliable method for the analytical quantification of **ethylhexyl triazone** in cosmetic sunscreen products using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, and method validation parameters. The method is demonstrated to be specific, accurate, and precise for its intended purpose.

Introduction

Ethylhexyl triazone, also known as Uvinul T 150, is a highly effective and photostable oil-soluble UVB filter.^{[1][2]} Its high absorption coefficient makes it a valuable component in sunscreen formulations to achieve a high sun protection factor (SPF).^[1] Due to its widespread use, a reliable and accurate analytical method is crucial for quality control and formulation development. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the predominant technique for quantifying **ethylhexyl triazone** in cosmetic products.^{[1][3]} This method offers excellent selectivity and sensitivity for the analysis of this compound in complex matrices like sunscreen creams and lotions.

Experimental

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Chromatographic Column: A reversed-phase C18 column (e.g., Symmetry Shield® C18, 5 μm) is commonly used.[3][4] RP-8 columns are also suitable.[1][3]
- Solvents: HPLC grade methanol, ethanol, acetonitrile, and water.
- Chemicals: **Ethylhexyl triazone** reference standard.
- Sample Preparation: Volumetric flasks, analytical balance, ultrasonic bath, centrifuge, and syringe filters (0.45 μm).

Chromatographic Conditions

The following chromatographic conditions can be used as a starting point and should be optimized for the specific instrumentation and column used.

Parameter	Recommended Condition
Mobile Phase	Methanol: Water (85:15 v/v) or Ethanol and acidified water (gradient)[3][4]
Flow Rate	1.0 mL/min[3]
Column Temperature	Ambient or controlled at a specific temperature (e.g., 30 °C)
Injection Volume	10 - 20 μL
UV Detection Wavelength	314 nm (peak absorption)[2]

Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000 $\mu\text{g}/\text{mL}$): Accurately weigh a suitable amount of **ethylhexyl triazone** reference standard and dissolve it in a volumetric flask using methanol or ethanol.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1.0 - 50.0 $\mu\text{g/mL}$).

Sample Preparation

The extraction of **ethylhexyl triazone** from sunscreen products is a critical step. The following is a general procedure that may need to be adapted based on the specific formulation.

- Weighing: Accurately weigh approximately 0.1 g of the sunscreen sample into a centrifuge tube or volumetric flask.[\[5\]](#)
- Dissolution: Add a known volume of a suitable organic solvent such as methanol, ethanol, or acetone.[\[3\]](#)
- Extraction: To ensure complete extraction of the analyte, employ one or a combination of the following techniques:
 - Vortexing: Mix for 3-4 minutes.[\[3\]](#)
 - Ultrasonication: Place in an ultrasonic bath for 15-30 minutes.[\[3\]\[6\]](#)
 - Shaking: Use a mechanical shaker.[\[3\]](#)
- Centrifugation: Centrifuge the sample to separate any undissolved excipients.[\[3\]\[6\]](#)
- Dilution: Dilute an aliquot of the supernatant with the mobile phase to bring the concentration of **ethylhexyl triazone** within the calibration range.
- Filtration: Filter the final solution through a 0.45 μm syringe filter before injection into the HPLC system.[\[5\]](#)

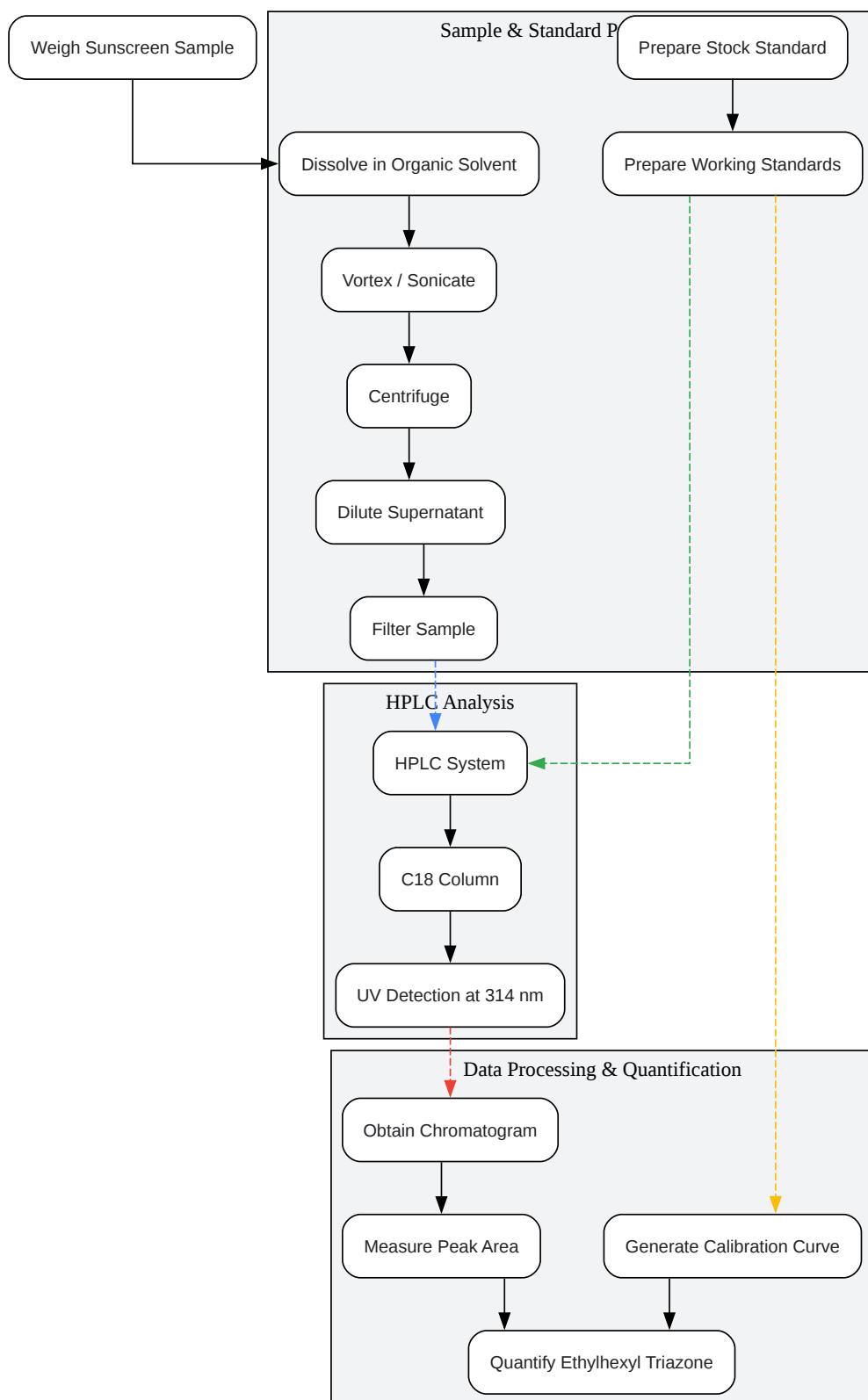
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability. Key validation parameters are summarized below.

Parameter	Typical Results
Linearity	A linear relationship between concentration and peak area should be established over a specific range (e.g., 10.0-50.0 $\mu\text{g/mL}$). ^[7] The correlation coefficient (r^2) should be > 0.99 .
Accuracy	The accuracy, often determined by recovery studies of a spiked placebo, should be within 98-102%.
Precision	The relative standard deviation (RSD) for replicate injections (intra-day and inter-day precision) should be less than 2%.
Limit of Detection (LOD)	The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)	The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Specificity	The method should be able to separate and quantify ethylhexyl triazole without interference from other components in the sunscreen matrix.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of **ethylhexyl triazole** using HPLC-UV.

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Caption: Experimental workflow for **ethylhexyl triazone** quantification.

Conclusion

The HPLC-UV method described in this application note is a reliable and efficient technique for the quantification of **ethylhexyl triazone** in sunscreen products. The protocol, including sample preparation and chromatographic conditions, provides a solid foundation for routine quality control analysis and formulation development in the cosmetic industry. Proper method validation is essential to ensure accurate and reproducible results.

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